tert-Butyl 3-iodo-4-methoxy-1H-indazole-1-carboxylate
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Overview
Description
tert-Butyl 3-iodo-4-methoxy-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a tert-butyl ester group, an iodine atom at the 3-position, and a methoxy group at the 4-position of the indazole ring. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-iodo-4-methoxy-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common method involves the iodination of a suitable indazole precursor, followed by esterification to introduce the tert-butyl group. The methoxy group can be introduced through methylation reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, efficient purification techniques, and recycling of solvents and reagents to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-iodo-4-methoxy-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indazole ring.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Catalysts like palladium or copper may be used to facilitate these reactions.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be employed.
Ester Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, are typically used
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while ester hydrolysis produces the corresponding carboxylic acid .
Scientific Research Applications
tert-Butyl 3-iodo-4-methoxy-1H-indazole-1-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving indazole derivatives.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-Butyl 3-iodo-4-methoxy-1H-indazole-1-carboxylate depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The presence of the iodine atom and methoxy group can influence the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
- **tert-Butyl 3-iodo-7-methoxy-1H-ind
Properties
Molecular Formula |
C13H15IN2O3 |
---|---|
Molecular Weight |
374.17 g/mol |
IUPAC Name |
tert-butyl 3-iodo-4-methoxyindazole-1-carboxylate |
InChI |
InChI=1S/C13H15IN2O3/c1-13(2,3)19-12(17)16-8-6-5-7-9(18-4)10(8)11(14)15-16/h5-7H,1-4H3 |
InChI Key |
XSCOMCGFUKLMNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C(=CC=C2)OC)C(=N1)I |
Origin of Product |
United States |
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